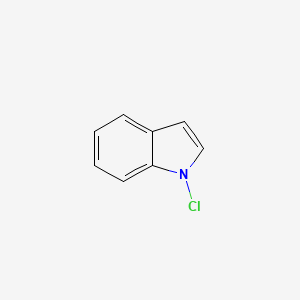

1-Chloroindole

Description

Historical Context and Evolution of Research Perspectives on Halogenated Indoles

The study of halogenated indoles has a rich history, driven by their presence in a variety of natural products and their utility as versatile synthetic intermediates. Historically, research has predominantly focused on the synthesis and reactivity of indoles halogenated at the carbon framework, particularly at the 2, 3, 4, 5, 6, and 7-positions. These compounds have proven to be valuable precursors for the introduction of other functional groups through cross-coupling reactions and other transformations. The introduction of a halogen atom onto the indole (B1671886) nucleus can significantly alter its electronic properties, influencing its reactivity and biological activity.

The perspective on N-halogenated indoles, including 1-chloroindole (also known as N-chloroindole), has evolved more slowly. Initially, these compounds were often considered as transient intermediates in chlorination reactions of the indole ring. The N-Cl bond was recognized as a source of electrophilic chlorine, which could then rearrange or be transferred to other positions on the indole nucleus, most commonly the 3-position. A pivotal study in this area provided evidence for the existence of an N-chloro intermediate during the chlorination of indoles with aqueous sodium hypochlorite. acs.org This early work laid the groundwork for understanding the mechanistic pathways of indole halogenation. However, dedicated investigations into the isolation, characterization, and synthetic utility of this compound itself have been limited.

Significance of the Indole Scaffold in Contemporary Chemical Synthesis and Theory

The indole scaffold is a privileged structural motif in chemistry, found in a vast array of natural products, pharmaceuticals, and functional materials. Its significance stems from its unique electronic structure, which combines an electron-rich pyrrole (B145914) ring with a benzene (B151609) ring, leading to a rich and diverse reactivity. This allows for functionalization at multiple positions, making it an ideal template for the construction of complex molecular architectures.

In contemporary chemical synthesis, the indole nucleus is a key building block for a multitude of important compounds. The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted indoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Furthermore, the indole ring can participate in a variety of cycloaddition and electrophilic substitution reactions, further expanding its synthetic utility. From a theoretical standpoint, the indole scaffold continues to be a subject of interest for understanding aromaticity, reaction mechanisms, and the influence of substituents on electronic structure and reactivity.

Scope and Research Objectives for this compound Investigations

Despite the broad interest in both indoles and halogenated organic compounds, the specific research objectives for investigations into this compound remain narrowly defined in the existing literature. The primary focus has been on its role as a reactive intermediate in chlorination reactions.

Future research objectives for this compound could encompass a more thorough exploration of its:

Synthesis and Stability: Developing stable and efficient synthetic routes to isolate and handle this compound would be a crucial first step.

Physical and Spectroscopic Properties: A detailed characterization of its physical properties and a comprehensive analysis of its spectroscopic data are necessary to build a foundational understanding of the molecule.

Reactivity: A systematic investigation of its reactivity profile, including its participation in cycloaddition, cross-coupling, and electrophilic substitution reactions, could uncover novel synthetic transformations.

Synthetic Applications: Exploring its potential as a precursor for the synthesis of unique substituted indoles, complex heterocyclic systems, and as a building block in natural product synthesis.

Mechanistic Studies: Utilizing this compound as a probe to elucidate reaction mechanisms, particularly in electrophilic chlorination and other reactions involving N-haloindoles.

A deeper understanding of this compound would not only fill a knowledge gap in the chemistry of halogenated indoles but also potentially unlock new avenues for the synthesis of novel and functionalized indole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOPRMWFYVGPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2959-02-6 | |

| Record name | 1-Chloro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2959-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 1 Chloroindole and Its Derivatives

Direct Halogenation Strategies: Regioselectivity and Mechanistic Considerations

Direct halogenation remains a primary approach for introducing a chlorine atom onto the indole (B1671886) scaffold. The key challenge lies in controlling the regioselectivity, specifically targeting the N-1 position over the electron-rich C-3 position.

The reaction of indole with electrophilic chlorinating agents can lead to the formation of 1-chloroindole, which is often a transient intermediate. acs.org The choice of reagent and reaction conditions is critical to favor N-chlorination. Common electrophilic chlorinating agents include N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and trichloroisocyanuric acid (TCCA). mdpi.com

The mechanism involves the attack of the lone pair of electrons on the indole nitrogen onto the electrophilic chlorine atom. However, the intrinsic reactivity of the indole ring often leads to subsequent reactions or preferential attack at the C-3 position. For instance, studies have shown that this compound can be detected as an intermediate during the chlorination of indole, but it is highly reactive and may not be the final isolated product under many conditions. acs.org The stability of this compound is found to be greater at low concentrations and temperatures in nonprotic solvents. acs.org

| Chlorinating Reagent | Typical Conditions | Outcome/Remarks |

| tert-Butyl hypochlorite | Nonprotic solvent, low temp. | Forms this compound as a detectable intermediate. acs.org |

| N-Chlorosuccinimide (NCS) | Various solvents | Commonly used, but can lead to C-3 chlorination or polychlorination. mdpi.comgoogle.com |

| Sulfuryl chloride | Inert solvent | Often yields 3-chloroindole or 2,3-dichloroindole. |

| Chlorine (Cl₂) gas | Inert solvent | Highly reactive, often resulting in polychlorination and lack of selectivity. acsgcipr.org |

While direct synthesis of this compound via nucleophilic substitution is uncommon, the chemistry of this compound is dominated by its tendency to undergo rearrangement, which proceeds through nucleophilic mechanisms. Once formed through electrophilic N-chlorination, this compound is unstable, particularly in protic or alkaline environments. acs.org

In alkaline alcoholic media, this compound rearranges to the more thermodynamically stable 3-chloroindole. acs.org Mechanistic studies suggest that this process involves an induction period followed by a pseudo-first-order reaction. The proposed mechanism posits an equilibrium between this compound and 3-chloro-3H-indole (an indolenine intermediate). The conjugate base of 3-chloroindole is believed to be a key intermediate in this rearrangement pathway. acs.org This transformation highlights that while this compound can be formed, its isolation is challenging due to this rapid rearrangement, which is essentially an intramolecular migration of the chlorine atom from the N-1 to the C-3 position.

Unprecedented nucleophilic substitution reactions have been observed in indole chemistry when a hydroxy group is introduced onto the nitrogen (N-1), suggesting that functionalization at this position can significantly alter the ring's reactivity. core.ac.uk This principle underscores the unique reactivity pathways available to N-functionalized indoles like this compound.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency, selectivity, and environmental sustainability. jsynthchem.comresearchgate.netjsynthchem.com

In the context of this compound synthesis, catalytic approaches could offer a means to control the regioselectivity of the chlorination reaction. While many catalytic methods focus on C-H functionalization at the C-2 or C-3 positions, the development of a catalyst that selectively directs chlorination to the N-1 position is a significant goal. acs.orgnih.govnih.gov

Green chemistry principles encourage the replacement of hazardous reagents like chlorine gas with safer alternatives such as N-chlorosuccinimide or using chloride salts in conjunction with an oxidant. acsgcipr.org Furthermore, the development of processes that minimize waste and avoid the use of toxic solvents is paramount. researchgate.net Biocatalysis, using halogenating enzymes, represents a promising green alternative for the synthesis of halogenated organic compounds, potentially offering high selectivity under mild, aqueous conditions. nih.gov Advanced methods such as electrocatalysis and photoredox catalysis also provide sustainable pathways for chlorination reactions, often proceeding under mild conditions without the need for harsh chemical reagents. mdpi.com While specific applications of these green technologies for the industrial synthesis of this compound are not yet widespread, they represent the future direction of research in this field.

Transition Metal-Catalyzed N-Chlorination Methodologies

While direct N-chlorination of indoles using transition metal catalysts is not extensively documented, with C-H chlorination often being the preferred reaction pathway, the regioselectivity of chlorination on the indole nucleus can be controlled through the use of directing groups and specific catalytic systems. Research has shown that transition metals like rhodium and copper can effectively catalyze the chlorination of indoles, although these methods typically yield C-chloroindoles.

A rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles has been developed, utilizing 1,2-dichloroethane (B1671644) (DCE) as the chlorinating agent. acs.orgnih.gov In this process, the 7-azaindole (B17877) moiety itself acts as a directing group, guiding the chlorination to the ortho position. acs.orgnih.gov This method is notable for its operational simplicity and broad substrate scope. acs.orgnih.gov

Similarly, copper-catalyzed methods have been employed for the regioselective chlorination of indoles. A copper-catalyzed, pyrimidine-directed C2–H chlorination of indoles has been demonstrated using para-toluenesulfonyl chloride (TsCl) as the chlorine source. rsc.orgrsc.org This reaction proceeds efficiently in the presence of a catalytic amount of copper(II) acetate. rsc.orgrsc.org Mechanistic studies suggest the involvement of a single electron transfer (SET) process from Cu(II) to TsCl, leading to the formation of a Cu(III)Cl species that facilitates the chlorination. rsc.orgrsc.org

These examples highlight the current focus on C-H functionalization in transition metal-catalyzed indole chlorination. The development of transition metal-catalyzed methodologies specifically for N-chlorination remains an area with potential for future research, likely requiring ligand design and reaction engineering to favor reaction at the nitrogen atom over the carbon framework.

Table 1: Comparison of Transition Metal-Catalyzed Chlorination of Indole Derivatives

| Catalyst System | Directing Group | Chlorine Source | Regioselectivity | Reference |

| Rhodium | 7-Azaindole | 1,2-dichloroethane (DCE) | ortho to the directing group | acs.orgnih.gov |

| Copper(II) acetate | Pyrimidine | para-toluenesulfonyl chloride (TsCl) | C2-position | rsc.orgrsc.org |

Photocatalytic and Electrocatalytic Routes

Photocatalytic and electrocatalytic methods offer green and efficient alternatives for the synthesis of chlorinated heterocycles, including this compound. These techniques often operate under mild conditions and can provide high selectivity.

Photocatalysis has emerged as a powerful tool for the activation of chlorinating agents. The photocatalytic activation of N-chlorosuccinimide (NCS) and other N-chloro compounds has been successfully applied to the chlorination of arenes and heteroarenes. researchgate.netsemanticscholar.orgacs.org This process typically involves the use of a photosensitizer, such as an organic dye, which, upon irradiation with visible light, can activate the N-chloro reagent, enhancing its electrophilicity. researchgate.netacs.org This heightened reactivity can facilitate the chlorination of substrates that are otherwise unreactive under conventional conditions. researchgate.net Mechanistic investigations suggest that the reaction can proceed through a single electron oxidation of NCS, amplifying the positive polarization on the chlorine atom. researchgate.netacs.org

Table 2: Photocatalytic Chlorination of Arenes and Heteroarenes using NCS

| Photocatalyst | Substrate Scope | Key Feature | Reference |

| Methylene Green | Arenes and heteroarenes | Activation of NCS via visible-light photoredox pathway | researchgate.net |

| Ru(bpy)₃Cl₂ | Electron-rich arenes | Activation of N-chloramines and NCS | semanticscholar.org |

Electrocatalysis provides another sustainable approach for halogenation reactions. Electrochemical methods have been developed for the selective halogenation of various N-heteroarenes. researchgate.net These processes often utilize simple and readily available halogen sources and avoid the need for chemical oxidants by using an electric current to drive the reaction. researchgate.net The electrochemical synthesis of indoles and indolines has been explored, and such methodologies could potentially be adapted for the N-chlorination of indole. researchgate.net The direct electrochemical synthesis of N-heterocycles via intramolecular C-H amination under metal-free conditions has also been reported, showcasing the potential of electrochemistry in forming N-heterocyclic compounds. unl.edu

Solvent-Free and Atom-Economical Syntheses

In line with the principles of green chemistry, solvent-free and atom-economical approaches to the synthesis of this compound are highly desirable.

Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying purification procedures. The chlorination of aromatic compounds using NaCl/p-TsOH/NCS in aqueous media has been reported as an efficient and environmentally friendly method. acs.org While this specific methodology was applied to various aromatic compounds, its principles could be extended to the chlorination of indole. The use of water as a solvent and the absence of organic solvents make this a particularly green approach. isca.me

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. dntb.gov.uamdpi.com Syntheses with high atom economy maximize the incorporation of reactant atoms into the final product, minimizing waste. dntb.gov.uamdpi.com A direct, regioselective, and atom-economical synthesis of 3-aroyl-N-hydroxy-5-nitroindoles has been achieved through the cycloaddition of nitrosobenzene (B162901) with alkynones, demonstrating a catalyst-free approach with excellent regioselectivity. nih.gov While not a direct N-chlorination, this highlights the potential for designing highly atom-economical routes to functionalized indoles. An electrochemical approach to N,N′-disubstituted indazolin-3-ones has also been noted for its high atom economy. rsc.org The development of a direct N-chlorination of indole with a chlorinating agent where all atoms are incorporated into the product or a benign byproduct would represent an ideal atom-economical synthesis of this compound.

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound present unique challenges due to the potential instability of the N-Cl bond. Studies have shown that N-chloroindoles can be unstable intermediates that rearrange to C-chloroindoles. acs.org This inherent instability necessitates mild and efficient purification techniques to isolate the desired product before it undergoes decomposition or rearrangement.

Common purification methods for indole derivatives include column chromatography, crystallization, and distillation. For potentially unstable compounds like this compound, flash chromatography on silica (B1680970) gel at low temperatures might be a suitable method to minimize decomposition. The choice of eluent would be critical to avoid reaction with the product.

In cases where the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. This technique relies on the differential solubility of the product and impurities in a given solvent at different temperatures.

The isolation of antibacterial compounds from microbial sources often employs a bioassay-guided fractionation approach, which involves a series of chromatographic steps, including column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC). nih.govdovepress.com While the scale and purpose are different, these techniques highlight the range of chromatographic methods available for the separation of complex mixtures containing indole derivatives.

Given the reactivity of the N-Cl bond, it is also crucial to handle the purified this compound under inert conditions and store it at low temperatures to prevent degradation. The stability of nitrosated 4-chloroindole (B13527) has been shown to be pH-dependent, suggesting that controlling the pH during workup and purification could be important for the stability of this compound. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1 Chloroindole

Electrophilic and Nucleophilic Character of the N-Cl Bond

The N-Cl bond in 1-chloroindole is characterized by a significant degree of polarization, making it a reactive functional group. This polarization influences its behavior in various chemical transformations, acting either as a source of electrophilic chlorine or undergoing reactions involving the nitrogen-centered moiety.

The N-Cl bond in this compound can be considered to possess both electrophilic and nucleophilic characteristics, depending on the reaction conditions and the reacting partner. Generally, the chlorine atom can act as an electrophilic species, capable of being transferred to nucleophilic centers. Conversely, the indole (B1671886) nitrogen, due to the electron-withdrawing nature of the chlorine atom, can become susceptible to nucleophilic attack. While direct experimental data on this compound's specific reactivity in heteroatom alkylation or acylation is limited in the provided literature, N-halo compounds are known to participate in such reactions, often serving as chlorinating agents or undergoing substitution at the nitrogen atom. beyondbenign.orgeurochlor.orggatech.edu

The N-Cl bond in this compound is susceptible to homolytic cleavage, a process that can be initiated by thermal or photochemical means, or through radical initiators. This cleavage generates an N-centered radical, specifically an indol-1-yl radical, and a chlorine radical. These N-centered radicals are versatile intermediates that can participate in a variety of radical-mediated reactions, including hydrogen atom abstraction or addition to unsaturated systems. While specific detailed studies on the N-centered radical chemistry originating from this compound are not extensively detailed in the provided search results, the general principles of N-centered radical generation from N-halo compounds are well-established. nih.govwiley.com

Cross-Coupling Reactions and C-C/C-N Bond Formation

This compound, as an aryl halide analog, has the potential to participate in transition metal-catalyzed cross-coupling reactions, which are pivotal for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

C-C Bond Formation : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for the formation of C-C bonds using aryl halides. While indoles substituted with bromine or iodine are typically more reactive and readily participate in these reactions, the reactivity of chloroindoles, including potentially this compound, can be more challenging. Studies on related chloroindoles indicate that their participation in cross-coupling reactions is often dependent on the specific position of the chlorine atom and the optimized reaction conditions. For instance, while some chloroindoles may exhibit limited reactivity in certain coupling reactions like cyanation, they can undergo nucleophilic substitution reactions. The higher bond dissociation energy of the C-Cl bond, particularly at the C2 and C3 positions of the indole ring, can influence the oxidative addition step, a critical initial stage in palladium-catalyzed cross-coupling reactions, potentially requiring more robust catalytic systems. mdpi.comnih.gov

C-N Bond Formation : The formation of C-N bonds via cross-coupling, exemplified by the Buchwald-Hartwig amination, typically utilizes aryl halides as substrates. Although the general methodology is well-established for aryl chlorides, specific examples directly involving this compound are not prominently detailed in the provided literature. The successful application of this compound in C-N bond-forming cross-coupling reactions would likely necessitate the development and optimization of specific catalytic systems and reaction conditions to overcome the inherent strength of the C-Cl bond compared to C-Br or C-I bonds. researchgate.nettcichemicals.comrsc.orgacs.org

Compound Name List:

this compound

Organometallic Reagents in this compound Functionalization

Information directly detailing the functionalization of this compound through reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, was not found within the scope of the provided search results. While organometallic chemistry is a broad field for indole functionalization, specific studies involving this compound as a substrate for these types of reagents were not identified.

Reactivity with Nitrogen and Oxygen Nucleophiles

This compound demonstrates significant reactivity towards nucleophiles, particularly nitrogen and oxygen-based species. The chlorotropic rearrangement is a prime example, where bases, acting as either catalysts or nucleophiles, mediate the intermolecular transfer of the chlorine atom from the N-1 position to the C-3 position, forming 3-chloro-3H-indole mdpi.comresearchgate.net. This process highlights the lability of the N-Cl bond and its susceptibility to nucleophilic influence.

Furthermore, the literature indicates that this compound can undergo reactions involving the attack of nucleophiles on the halogen atom clockss.org. This suggests that the chlorine atom can be displaced by various nucleophiles, leading to the regeneration of the indole core or the formation of new derivatives. For instance, such nucleophilic substitutions are implicated in transformations leading to oxindoles clockss.org. While specific reactions with isolated nitrogen (e.g., amines) or oxygen (e.g., alcohols, alkoxides) nucleophiles are not detailed with reaction conditions and products in the provided snippets, the general reactivity pattern points towards their participation in displacing the chlorine atom or facilitating rearrangements.

Photochemical and Electrochemical Behavior of this compound

Specific research findings or detailed descriptions regarding the photochemical or electrochemical behavior of this compound were not identified in the provided search results. Therefore, no information can be presented on its photolysis, photoisomerization, electrochemical oxidation, reduction, or any related phenomena based on the available literature snippets.

Compound List:

this compound

3-Chloro-3H-indole

1-Chlorobenzimidazole

Benzimidazole

3,5-Dichloro-1,2,4-triazole

1,2,3-Triazoles

Benzotriazoles

1-Chloro-4,5-diphenyl-1,2,3-triazole

2-Chloro-4,5-diphenyl-1,2,3-triazole

5,6-Dichloro-4,7-dimethylbenzotriazole

3-Nitro-1,2,4-triazole

5-Amino-1,2,4-triazole

2-Trichloromethylbenzimidazole

5-Nitrobenzimidazole

3-Haloindolenines

Indole

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-chloroindole, ¹H and ¹³C NMR provide foundational information about the chemical environment of each hydrogen and carbon atom.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shifts based on data from analogous compounds. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~6.6 - 6.8 (d) | ~123 - 125 |

| 3 | ~7.2 - 7.4 (d) | ~103 - 105 |

| 3a | - | ~129 - 131 |

| 4 | ~7.6 - 7.8 (d) | ~121 - 123 |

| 5 | ~7.1 - 7.3 (t) | ~122 - 124 |

| 6 | ~7.2 - 7.4 (t) | ~120 - 122 |

| 7 | ~7.5 - 7.7 (d) | ~112 - 114 |

| 7a | - | ~137 - 139 |

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.educolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting each proton signal (e.g., H2, H3, H4, H5, H6, H7) to its corresponding carbon signal (C2, C3, C4, C5, C6, C7), confirming their one-bond connectivity. The edited HSQC can further distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase). columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.educolumbia.edu This is crucial for identifying connectivity through quaternary carbons (C3a and C7a) and for assembling the molecular skeleton. For instance, the proton at position 7 (H7) would be expected to show correlations to carbons C5, C6, and the quaternary carbon C7a. Similarly, the proton at position 2 (H2) would show correlations to C3 and the quaternary carbon C3a, confirming the structure of the pyrrole (B145914) ring. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, irrespective of their bonding connectivity. nih.gov In the context of this compound, a NOESY spectrum could confirm spatial proximities, for example, between H2 and H7, which would be expected if the molecule adopts a planar conformation. This technique is particularly powerful for determining stereochemistry in more complex substituted indoles. nih.govwiley.com

Solid-State NMR (ssNMR) provides structural and dynamic information on materials in their solid phase, which is particularly useful for samples that are insoluble or where the crystalline structure is of interest. wikipedia.org For halogenated aromatic compounds, ssNMR can offer unique insights.

While no specific ssNMR studies on this compound have been found, the technique would be applicable for several purposes. It can be used to characterize the crystalline form and identify polymorphism. Furthermore, ssNMR is sensitive to the local environment of nuclei. For this compound, ³⁵Cl ssNMR could, in principle, provide information about the N-Cl bond and intermolecular interactions involving the chlorine atom, such as halogen bonding. wikipedia.orgyoutube.com The large quadrupolar moment of the chlorine nucleus makes these experiments challenging, but they can yield valuable data on the electric field gradient tensor at the chlorine nucleus, which is highly sensitive to the local electronic structure. youtube.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.govorgchemboulder.com

For this compound (C₈H₆ClN), the mass spectrum would be expected to show a distinct molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks: one for the molecule containing ³⁵Cl and a smaller one at two mass units higher (M+2) for the molecule containing ³⁷Cl. youtube.com The intensity ratio of these peaks is approximately 3:1, which is a characteristic signature for a monochlorinated compound.

Molecular Ion (M⁺) for C₈H₆³⁵ClN: m/z ≈ 151

Isotopic Peak (M+2) for C₈H₆³⁷ClN: m/z ≈ 153

The primary fragmentation pathway for N-chloroindoles would likely involve the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl). nih.govresearchgate.net The loss of •Cl would result in a fragment ion at m/z 116, corresponding to the indolyl cation. The loss of HCl would lead to a fragment at m/z 115. Another potential fragmentation is the cleavage of the pyrrole ring. The mass spectrum of the isomer 6-chloroindole (B17816) shows a strong molecular ion peak at m/z 151 and a significant fragment at m/z 116, suggesting the loss of chlorine is a major pathway. youtube.com

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to four or five decimal places. pdx.edu This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. montclair.edu

For this compound, HRMS would be used to confirm its molecular formula, C₈H₆ClN. By comparing the experimentally measured exact mass to the calculated theoretical mass, other potential formulas with the same nominal mass can be ruled out.

Calculated Exact Masses for this compound Isotopologues

| Molecular Formula | Isotopologue | Calculated Exact Mass (m/z) |

|---|---|---|

| C₈H₆³⁵ClN | [M]⁺ | 151.0189 |

| C₈H₆³⁷ClN | [M+2]⁺ | 153.0160 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion. nist.gov In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 151) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. nist.gov

This technique provides detailed mechanistic insights into the fragmentation pathways. By analyzing the product ions formed from the M⁺ ion of this compound, one could confirm the proposed fragmentation mechanisms, such as the loss of •Cl to form the m/z 116 ion, and identify further fragmentation of this primary product ion. This data provides a structural fingerprint that is highly specific to the molecule. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectrabase.com An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light, and the resulting spectrum provides information on vibrations that cause a change in the polarizability of the molecule. spectrabase.com

For this compound, the IR and Raman spectra would be dominated by vibrations characteristic of the indole (B1671886) ring system. While specific spectra for this compound are not available, the expected vibrational modes can be predicted based on data for indole and substituted aromatic compounds.

Predicted Vibrational Frequencies for this compound

This table presents expected frequency ranges for key vibrational modes. Actual experimental values may vary.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds. |

| Aromatic C=C Stretch | 1620 - 1450 | Multiple bands are expected due to the fused ring system. |

| C-N Stretch | 1350 - 1250 | Vibration of the pyrrole ring C-N bonds. |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | The pattern is indicative of the substitution on the benzene (B151609) ring. |

| N-Cl Stretch | ~700 - 500 | Expected to be a relatively weak to medium intensity band. |

The absence of a strong N-H stretching band (typically around 3400 cm⁻¹) in the IR spectrum would be a key indicator of successful N-chlorination of the indole ring. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. The region between 1620 and 1450 cm⁻¹ would contain several bands corresponding to the C=C stretching vibrations of the aromatic and pyrrole rings. The "fingerprint region" (below 1400 cm⁻¹) would contain a complex pattern of bands, including C-H in-plane and out-of-plane bending modes, and ring deformation modes, which are unique to the specific structure of this compound. The N-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

Compound Names

| Compound Name |

|---|

| This compound |

| Indole |

| 6-Chloroindole |

X-ray Crystallography for Solid-State Structure Determination (for derivatives)

While obtaining a suitable single crystal of this compound itself can be challenging, X-ray crystallography is an indispensable tool for determining the precise three-dimensional structure of its crystalline derivatives. mdpi.com This technique provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. carleton.edu

The process of single-crystal X-ray diffraction (SCXRD) involves several key steps. carleton.eduexcillum.com First, a high-quality single crystal of the this compound derivative is grown. This crystal is then mounted on a goniometer and cooled to a low temperature (e.g., 120 K or 170 K) to minimize thermal vibrations of the atoms. mdpi.com

A focused beam of monochromatic X-rays is directed at the crystal. As the X-rays interact with the electron clouds of the atoms, they are diffracted in a specific pattern, which is recorded by a detector. carleton.edu The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.

This diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The structure is "solved" using computational methods, such as direct methods or Patterson functions, to generate an initial model of the atomic positions. mdpi.com This model is then refined against the experimental data to yield a final, highly accurate molecular structure. mdpi.com

The data from X-ray crystallography not only reveals the structure of a single molecule but also provides insight into how multiple molecules are arranged in the solid state. This crystal packing is governed by various non-covalent intermolecular interactions. mdpi.com For derivatives of this compound, several types of interactions are significant:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic atoms (like oxygen or nitrogen) on neighboring molecules. Cl···Cl interactions are also possible and are classified as Type I (θ1 ≈ θ2) or Type II (θ1 ≈ 180°, θ2 ≈ 90°), which influence the packing motifs. ias.ac.in

Hydrogen Bonding: While this compound lacks a traditional hydrogen bond donor, its derivatives may contain groups capable of forming C-H···O or C-H···Cl hydrogen bonds, which play a crucial role in stabilizing the crystal structure. ias.ac.innih.gov

π-π Stacking: The aromatic indole rings can stack on top of each other in an offset face-to-face arrangement. These interactions are characterized by centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. nih.govnih.gov

Understanding these interactions is fundamental in crystal engineering, as they determine the material's physical properties, such as melting point and solubility.

Table 2: Examples of Intermolecular Interactions in Chloro-Substituted Aromatic Crystals

| Interaction Type | Typical Distance (Å) | Description | Reference |

|---|---|---|---|

| Cl···Cl (Type I/II) | 3.3 - 3.8 | Interaction between chlorine atoms on adjacent molecules. | ias.ac.in |

| C-Cl···π | ~3.5 | Interaction between a chlorine atom and the face of an aromatic ring. | nih.gov |

| C-H···Cl | 2.8 - 3.2 | A weak form of hydrogen bonding involving a C-H bond and a chlorine atom. | ias.ac.in |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. slideshare.net For aromatic molecules like this compound, the primary electronic transitions observed are π → π* and n → π*. libretexts.org

The indole ring system is a chromophore, meaning it is the part of the molecule responsible for light absorption. slideshare.net The conjugated π-system of the fused rings gives rise to strong π → π* transitions. uzh.ch The nitrogen atom also possesses a lone pair of electrons (a non-bonding orbital, 'n'), which can be excited to an anti-bonding π* orbital (n → π* transition).

π → π Transitions:* These are high-intensity (high molar absorptivity, ε) absorptions resulting from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. For conjugated systems, these transitions often occur in the 200-400 nm range. libretexts.orgpharmatutor.org

n → π Transitions:* These transitions involve the promotion of a non-bonding electron to an anti-bonding π* orbital. They are typically of lower energy (occur at longer wavelengths) and have much lower intensity compared to π → π* transitions because they are often symmetry-forbidden. pharmatutor.orgyoutube.com

The substitution of a chlorine atom onto the nitrogen can influence the position (λmax) and intensity of these absorption bands through inductive and resonance effects, providing information about the electronic structure of the molecule.

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of this compound, ensuring its purity and identifying components in reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally sensitive compounds. nih.gov For this compound and its derivatives, a reversed-phase HPLC (RP-HPLC) method is commonly employed.

Stationary Phase: A nonpolar column, such as a C8 or C18, is typically used. nih.gov

Mobile Phase: A polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, is used as the eluent. A gradient elution, where the solvent composition is changed over time, may be used to achieve optimal separation of complex mixtures. nih.gov

Detection: A UV detector is highly effective, as the indole chromophore absorbs strongly in the UV region (typically monitored at ~280 nm). nih.gov

This method allows for the quantification of this compound and the detection of impurities with high sensitivity and accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for volatile and thermally stable compounds. nih.gov It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Gas Chromatography (GC): The sample is vaporized and passed through a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). Separation occurs based on the compounds' boiling points and interactions with the stationary phase. gcms.cz

Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting ions are fragmented in a characteristic pattern. The mass-to-charge ratio of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries. nih.govojp.gov

GC-MS is exceptionally useful for confirming the identity of this compound and for identifying unknown byproducts in a synthesis mixture. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indole |

| Acetonitrile |

Theoretical and Computational Investigations of 1 Chloroindole

Quantum Chemical Approaches to Electronic Structure

Quantum chemistry provides a powerful toolkit to elucidate the fundamental properties of molecules. For 1-chloroindole, these methods offer insights into its three-dimensional structure and the stability of different electronic states.

Density Functional Theory (DFT) Calculations on Geometries and Energies

A DFT optimization of this compound would typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's structure. Furthermore, the calculation would yield the ground-state electronic energy, a crucial parameter for assessing its thermodynamic stability.

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio methods, which are based on first principles without empirical parameterization, offer another avenue to investigate the electronic structure of this compound. Methods like Hartree-Fock (HF) provide a foundational understanding of the electronic configuration, although they neglect electron correlation.

More advanced methods such as Møller-Plesset perturbation theory (MP2) build upon the HF framework to include electron correlation effects, leading to more accurate energy predictions. While specific published data for this compound using these methods is scarce, it is established that such calculations would provide valuable benchmarks for comparison with DFT results and experimental data, were they available.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO/LUMO)

The reactivity of a molecule is intimately linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals govern how a molecule interacts with other chemical species.

Prediction of Reactivity and Regioselectivity

Analysis of the HOMO and LUMO of this compound is critical for predicting its reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

For instance, in electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the carbon atoms with the highest HOMO density. Conversely, nucleophiles will target atoms with the largest LUMO coefficients. A comprehensive frontier orbital analysis would provide a theoretical rationale for the observed regioselectivity in reactions involving this compound.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. By locating and characterizing transition states, chemists can understand the energetic barriers and intermediates involved in a transformation.

Potential Energy Surface Mapping

A key aspect of understanding reaction mechanisms is the exploration of the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a system as a function of its geometry. Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states.

For this compound, a notable reaction is the chlorotropic rearrangement to 3-chloro-3H-indole. This process involves the migration of the chlorine atom from the nitrogen to the C3 position of the indole (B1671886) ring. While early reports from 1974 by Levkovskaya and colleagues suggested this rearrangement, detailed computational studies mapping the potential energy surface for this transformation are not widely available. Such a study would involve calculating the energy of the system along the reaction coordinate corresponding to the chlorine atom's movement, thereby identifying the transition state and the activation energy for the rearrangement. This would provide invaluable insights into the feasibility and mechanism of this intriguing intramolecular process.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a cornerstone of computational chemistry for elucidating the pathways of chemical reactions. An IRC path represents the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. This allows for the unambiguous confirmation that a calculated transition state indeed connects the intended reactants and products, providing a detailed picture of the reaction mechanism.

While specific IRC calculations for reactions involving this compound are not extensively documented in publicly available literature, the principles of such calculations can be illustrated by studies on related chloroindole derivatives. For instance, a Density Functional Theory (DFT) study on the domino reaction between N-methyl-3-chloroindole and methyl coumalate to yield carbazole (B46965) provides a relevant framework. This study detailed a multi-step reaction involving a polar Diels-Alder reaction, followed by the elimination of HCl and subsequent extrusion of CO2.

An IRC analysis in such a study would commence from the optimized geometry of each transition state. By following the energy gradient downhill in both the forward and reverse directions, the entire reaction trajectory is mapped out. This process confirms the connectivity of intermediates and products, ensuring a comprehensive understanding of the reaction cascade. For a hypothetical reaction involving this compound, such as an electrophilic substitution, an IRC calculation would be crucial in verifying the transition state for the formation of the sigma complex and its subsequent conversion to the final product.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions aid in the structural elucidation of molecules and the assignment of experimental signals.

The prediction of NMR chemical shifts through computational methods, primarily DFT, has become a standard tool in chemical research. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects.

To illustrate the nature of such computational data, the following table presents hypothetical calculated ¹H and ¹³C NMR chemical shifts for this compound, based on typical shifts for indole and the expected influence of an N-chloro substituent.

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 123.5 |

| H2 | 6.60 | - |

| C3 | - | 103.0 |

| H3 | 6.90 | - |

| C3a | - | 129.0 |

| C4 | - | 122.0 |

| H4 | 7.65 | - |

| C5 | - | 121.5 |

| H5 | 7.20 | - |

| C6 | - | 120.0 |

| H6 | 7.15 | - |

| C7 | - | 111.0 |

| H7 | 7.55 | - |

| C7a | - | 135.0 |

Note: These values are illustrative and not from a specific published calculation on this compound.

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities.

While a detailed computational vibrational analysis of this compound is not readily found in the literature, a study on the structurally related 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes offers valuable insights. In that research, DFT calculations using the B3LYP-D3, PBE0-D3, and ωB97X-D functionals were employed to compute the harmonic frequencies, infrared intensities, and Raman scattering activities. The calculated frequencies were then scaled to improve agreement with experimental data.

For this compound, a similar computational approach would be expected to yield a set of vibrational modes. The table below presents a selection of hypothetical, yet representative, calculated vibrational frequencies for this compound and their assignments, based on the known vibrational modes of indole and the expected influence of the N-Cl group.

| Mode | Calculated Frequency (cm⁻¹) | Assignment | IR Intensity | Raman Activity |

|---|---|---|---|---|

| ν(C-H) | 3100-3000 | Aromatic C-H stretching | Medium | Strong |

| Ring | 1600-1450 | C=C stretching | Strong | Strong |

| δ(C-H) | 1450-1300 | In-plane C-H bending | Medium | Medium |

| Ring | 1300-1000 | Ring stretching/breathing | Strong | Medium |

| γ(C-H) | 900-700 | Out-of-plane C-H bending | Strong | Weak |

| ν(N-Cl) | 700-600 | N-Cl stretching | Medium | Medium |

Note: These values are illustrative and not from a specific published calculation on this compound.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. These simulations can provide insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

While specific MD simulations focused solely on the interactions of this compound are not widely reported, studies on other indole derivatives provide a template for how such investigations would be conducted. For instance, MD simulations have been used to study the interactions of indole derivatives with proteins and to understand their solubilization behavior in various media.

An MD simulation of this compound in a solvent, such as water, would typically involve the following steps:

System Setup: A molecule of this compound would be placed in a simulation box filled with solvent molecules.

Force Field Parameterization: An appropriate force field (e.g., AMBER, CHARMM, or GROMOS) would be chosen to describe the inter- and intramolecular interactions. Parameters for this compound might need to be specifically developed.

Equilibration: The system would be subjected to a period of simulation to allow it to reach thermal equilibrium.

Production Run: A longer simulation would be performed to collect data on the trajectory of the atoms over time.

Analysis of the trajectory can reveal information about the hydration shell of this compound, its conformational flexibility, and the dynamics of its interactions with the surrounding solvent molecules.

Solvation Models and Environmental Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its environment, particularly in a solvent. Solvation models are computational methods used to account for these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

The Polarizable Continuum Model (PCM) and the closely related Conductor-like Screening Model (COSMO) are widely used implicit solvation models. wikipedia.org These models create a cavity in the dielectric continuum that conforms to the shape of the solute molecule and then calculate the electrostatic interactions between the solute's charge distribution and the polarized continuum. The free energy of solvation is typically calculated as the sum of electrostatic, dispersion-repulsion, and cavitation energies. wikipedia.org

For this compound, the application of a solvation model would be crucial for accurately predicting its properties in solution, such as its UV-Vis absorption spectrum and its reactivity. The choice of solvent would have a significant impact on the calculated properties. For example, in a polar solvent, the dipole moment of this compound would be stabilized, potentially leading to shifts in its electronic transition energies.

A study on substituted indoles using DFT calculations corrected for solvation with the COSMO model demonstrated good agreement between theoretical and experimental redox potentials. researchgate.net This highlights the importance of including solvation effects for accurate predictions of chemical properties in solution. For this compound, it would be expected that its electronic properties, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), would be modulated by the polarity of the surrounding medium.

1 Chloroindole As a Synthon in Advanced Chemical Synthesis

Role in the Synthesis of Complex Indole-Based Scaffolds

The indole (B1671886) ring is a privileged structure found in numerous natural products and pharmaceuticals. guidechem.comnih.gov The functionalization of the indole core is a central theme in synthetic organic chemistry, with significant efforts dedicated to modifying the C2, C3, and N1 positions to generate diverse molecular architectures. nih.govorganic-chemistry.org

Precursor for N-Functionalized Indoles

The substitution at the nitrogen atom of the indole ring is a critical strategy for modulating the biological activity and physicochemical properties of indole-containing molecules. mdpi.com N-functionalized indoles, particularly N-arylindoles, are significant pharmacophores. nih.govrsc.orgrsc.org The synthesis of these compounds is typically achieved through methods like the Buchwald-Hartwig amination, Ullmann condensation, or Chan-Lam coupling, which involve the reaction of an indole with an aryl halide or boronic acid. nih.govrsc.org

Theoretically, 1-chloroindole could serve as an electrophilic partner in cross-coupling reactions to form N-C bonds. The N-Cl bond is polarized, rendering the nitrogen atom susceptible to nucleophilic attack. However, there is a conspicuous lack of documented research demonstrating the use of this compound as a precursor for the synthesis of N-functionalized indoles via standard cross-coupling methodologies. youtube.comnih.govscite.ai The reactivity of the N-Cl bond in indoles is more commonly associated with radical reactions or as a source of electrophilic chlorine for C-H chlorination of other substrates, rather than as a handle for N-arylation or N-alkylation.

One-pot syntheses of N-arylindoles have been developed, for instance, through a sequential Fischer indolization and copper-catalyzed N-arylation, which highlights the efficiency of modern synthetic methods in accessing these scaffolds without isolating N-haloindole intermediates. nih.govrsc.orgrsc.org

Reagent in Heterocyclic Annulation Reactions

Heterocyclic annulation reactions are powerful tools for constructing fused ring systems, which are prevalent in complex natural products and bioactive molecules. pku.edu.cn These reactions often involve the formation of multiple bonds in a single synthetic operation. Indoles can participate in various cycloaddition reactions, acting as dienes or dienophiles, to build intricate polycyclic frameworks. nih.govacs.orguchicago.edu

The potential role of this compound in such annulation reactions is not well-established in the scientific literature. While N-substituted indoles can undergo dearomative cycloadditions, the specific influence of an N-chloro substituent on the feasibility and outcome of these reactions has not been detailed. nih.govacs.orguchicago.edu Conceptually, the electron-withdrawing nature of the chlorine atom could modulate the electronics of the indole ring, potentially influencing its reactivity in cycloadditions. However, without experimental data, this remains speculative.

Application in Materials Chemistry

Indole-based polymers and materials have garnered interest due to their unique electronic and photophysical properties. guidechem.com For example, polyindoles are conductive polymers with potential applications in electrochromic devices, sensors, and anti-corrosion coatings. guidechem.com The properties of these materials can be tuned by introducing substituents onto the indole ring.

A thorough search of the literature reveals no specific studies on the use of this compound as a monomer, ligand, or dopant in materials chemistry. The polymerization of other chloroindoles, such as 6-chloroindole (B17816), has been investigated, leading to materials with distinct properties due to the presence of the chlorine substituent. guidechem.com However, there is no corresponding research available for this compound. The inherent reactivity and potential instability of the N-Cl bond might preclude its direct application in polymerization processes or as a stable component in functional materials. rsc.orgmsu.eduyoutube.com

Development of Novel Reagents and Catalysts Utilizing this compound Moiety

The development of novel reagents and catalysts is crucial for advancing chemical synthesis. While various indole-containing compounds have been utilized as ligands in catalysis or as organocatalysts, there is no evidence to suggest that this compound has been employed for such purposes. The reactivity of the N-Cl bond would likely be the dominant feature of the molecule, making it more suitable as a reactive intermediate or a source of electrophilic chlorine rather than a stable scaffold for a reagent or catalyst.

Future Directions and Emerging Research Avenues in 1 Chloroindole Chemistry

Exploitation of Novel Reactivity Patterns

The known reactivity of 1-chloroindole includes facile chlorotropic rearrangements, such as the observed fast intermolecular transformations to 3-chloroindole in various media researchgate.netmdpi.com. Future research should aim to move beyond these established pathways to uncover and exploit entirely novel reactivity patterns. This could involve exploring its behavior in transition-metal catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce diverse substituents at the N1 position or other sites on the indole (B1671886) ring. Investigating C-H activation strategies at the C2 or C3 positions, or even on the benzene (B151609) ring of the indole scaffold, could unlock new synthetic routes. Furthermore, exploring its potential as a precursor for novel heterocyclic ring systems through annulation reactions or cycloadditions represents a promising avenue for generating complex molecular architectures. The development of selective functionalization methodologies that bypass or control the chlorotropic rearrangement will be crucial for unlocking these new reactivity patterns.

Integration into Flow Chemistry and Automation Platforms

The chemical industry is increasingly adopting flow chemistry and automated synthesis platforms for improved efficiency, safety, and scalability. While specific applications of this compound in these modern synthetic techniques are not extensively documented, this represents a significant future research direction. Implementing the synthesis and reactions of this compound in continuous flow reactors could offer enhanced control over reaction parameters, such as temperature, residence time, and reagent mixing, potentially leading to higher yields, improved selectivity, and safer handling of intermediates. Automation platforms could further streamline process development and scale-up, enabling rapid exploration of reaction conditions and efficient production. Investigating the synthesis of this compound derivatives using microreactor technology or automated synthesis workstations would pave the way for more robust and reproducible chemical processes.

Advanced Spectroscopic Characterization Beyond Current Limitations

A comprehensive understanding of this compound's electronic structure, dynamic behavior, and reaction mechanisms necessitates the application of advanced spectroscopic techniques. While Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing its known transformations, such as chlorotropic rearrangements researchgate.netmdpi.com, there remain areas for deeper investigation. Nuclear Quadrupole Resonance (NQR) spectroscopy, for instance, has been identified as a technique where data for chlorotropic processes in N-chlorosubstituted azoles, including this compound, is notably missing researchgate.netmdpi.com. Future work could focus on acquiring and analyzing NQR data to gain insights into the electronic environment of the chlorine atom and the dynamics of its migration.

Furthermore, combining advanced NMR techniques (e.g., 2D NMR, dynamic NMR) with high-resolution mass spectrometry and X-ray crystallography can provide a more complete picture of its solid-state structure, solution behavior, and reaction intermediates. Computational chemistry, including Density Functional Theory (DFT) and other quantum chemical methods, can complement experimental spectroscopic data by predicting molecular properties, reaction pathways, and solvation effects psgcas.ac.in.

| Spectroscopic Technique | Current Relevance/Application for this compound | Potential Future Applications/Gaps | Key Information from Sources |

| NMR Spectroscopy | Structural elucidation, monitoring reactions (e.g., chlorotropic rearrangement) researchgate.netmdpi.com | Advanced 2D NMR for complex structural assignments, dynamic NMR for tautomerism and fluxional processes. | Detects chlorotropic rearrangement researchgate.netmdpi.com. |

| NQR Spectroscopy | Data "missing" for chlorotropic processes in N-chlorosubstituted azoles researchgate.netmdpi.com | Probing electronic structure and chlorine atom dynamics, complementing NMR for understanding reaction mechanisms. | NQR spectroscopy data is missing for chlorotropic processes in N-chlorosubstituted azoles researchgate.netmdpi.com. |

| Mass Spectrometry | Molecular weight determination, fragmentation analysis. | High-resolution MS for accurate mass determination, MS/MS for detailed structural fragmentation of derivatives. | Not explicitly detailed for future directions. |

| X-ray Crystallography | Definitive solid-state structure determination researchgate.net | Precise atomic coordinates, intermolecular interactions, and packing in crystalline forms. | X-ray analysis of related azoles reveals crystalline states researchgate.net. |

| Computational Chemistry | Solvation studies, energy/property prediction psgcas.ac.in | Predicting reactivity, reaction mechanisms, selectivity, and spectroscopic properties (e.g., NMR chemical shifts) for novel transformations. | PCM used for solvation energy studies of haloindoles psgcas.ac.in. |

Development of Predictive Models for Reactivity and Selectivity

The design of efficient synthetic routes and the prediction of reaction outcomes are increasingly reliant on computational tools and data-driven approaches. Future research should focus on developing predictive models for the reactivity and selectivity of this compound. This can involve employing quantum chemical calculations (e.g., DFT) to map reaction energy profiles, identify transition states, and understand the electronic factors governing regioselectivity and stereoselectivity in potential transformations.

Furthermore, the application of Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) algorithms could be transformative. By training models on existing reaction data for this compound and related indole derivatives, these tools could predict the success of new reactions, optimize reaction conditions, and even suggest novel synthetic pathways. Such predictive models could significantly accelerate the discovery of new reactions and the development of efficient synthetic strategies, particularly for complex functionalizations.

Sustainable and Environmentally Benign Synthesis of this compound

The imperative for sustainable chemistry necessitates the development of environmentally benign synthetic routes for all chemical compounds, including this compound. Current synthetic approaches often rely on harsh reagents or generate significant waste. Future research should prioritize the design of "green" synthetic methodologies. This could involve exploring catalytic chlorination methods using milder, more selective reagents, or investigating alternative reaction media such as water, ionic liquids, or supercritical fluids.

The development of atom-economical reactions, minimizing by-product formation, is also a key goal. Research into biocatalytic or organocatalytic methods for the synthesis or functionalization of this compound could offer more sustainable alternatives to traditional chemical synthesis. While studies on compounds like SOMRE #1 and VED #1, which are indole derivatives, highlight advancements in creating novel compounds from indole chemistry mkscienceset.commkscienceset.com, the specific focus on developing greener, more efficient, and scalable synthesis routes for this compound itself remains an important future endeavor. This includes exploring solvent-free reactions or those conducted under milder temperature and pressure conditions.

Compound List:

this compound

this compound-3-carbaldehyde

this compound-2-carboxamide

this compound-2-carboxylic acid

3-chloro-3H-indole

1-chlorobenzimidazole

Indole

1-methoxyindole-3-calbaldehyde

1-hydroxyindole-3-carbaldehyde (B3356576)

2-oxindole

1-methoxy-2-oxindole

SOMRE #1

VED #1

1-chloro-4,5-diphenyl-1,2,3-triazole

5,6-dichloro-4,7-dimethylbenzotriazole

1-chloropyrazole-3-carboxamide

this compound-2,3-dione

1-Chloroindoline-2,3-dione

Chloroisatin

1H-Indole-2,3-dione, 1-chloro-

Isatinchlorid

1-chlorobenzo[d]azoline-2,3-dione

1-fluoroindole

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Chloroindole, and how can purity and structural identity be rigorously validated?

- Methodological Answer : Synthesis typically involves electrophilic substitution reactions (e.g., chlorination of indole derivatives using reagents like N-chlorosuccinimide under controlled conditions). To validate purity and identity:

- Analytical Techniques : Use -NMR and -NMR to confirm structural integrity .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and elemental analysis (C, H, N, Cl) .

- Reproducibility : Document reaction conditions (temperature, solvent, stoichiometry) in the experimental section to enable replication .

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Hypothesis Testing : Start with palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions, hypothesizing substituent effects on reactivity .

- Control Variables : Fix catalyst type (e.g., Pd(OAc)), ligand (e.g., XPhos), and solvent (e.g., toluene), while varying substituents on the indole ring .

- Data Collection : Monitor reaction progress via TLC and isolate products for characterization (NMR, MS). Quantify yields and byproducts to assess efficiency .

Q. What spectroscopic techniques are most effective for analyzing this compound derivatives, and how should data be interpreted?

- Methodological Answer :

- Primary Techniques :

- NMR : -NMR for proton environments (e.g., deshielding of H-2 due to chlorine’s electronegativity) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- Complementary Methods : IR spectroscopy for functional groups (e.g., C-Cl stretch at ~550–850 cm) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer :

- Data Triangulation : Compare assays (e.g., antimicrobial vs. cytotoxicity studies) across literature, noting differences in cell lines, concentration ranges, and controls .

- Principal Contradiction Analysis : Identify dominant factors (e.g., steric vs. electronic effects) influencing bioactivity using QSAR (quantitative structure-activity relationship) models .

- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., identical cell culture protocols) to isolate variables .

Q. What strategies optimize the stability of this compound under varying environmental conditions (pH, light, temperature)?

- Methodological Answer :

- Degradation Studies :

- pH Stability : Incubate in buffers (pH 2–12) and monitor via HPLC over 24–72 hours .

- Photostability : Expose to UV-Vis light (300–800 nm) and quantify degradation products using LC-MS .

- Stabilization Tactics : Use antioxidants (e.g., BHT) or inert atmospheres (N) for light/temperature-sensitive samples .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in electrophilic substitutions?

- Methodological Answer :

- Modeling Workflow :

Geometry Optimization : Use Gaussian or ORCA to minimize energy for ground-state structures .

Electrostatic Potential Maps : Visualize electron density to identify reactive sites (e.g., C-3 vs. C-5 positions) .

Transition State Analysis : Calculate activation energies for competing pathways to determine kinetic vs. thermodynamic control .

- Validation : Compare computational results with experimental regioselectivity data from nitration or bromination reactions .

Q. What gaps exist in the literature regarding this compound’s role in catalytic asymmetric synthesis?

- Methodological Answer :

- Literature Review Framework :

- Scoping : Use databases (SciFinder, Reaxys) to identify understudied reaction types (e.g., enantioselective alkylation) .

- Hypothesis Generation : Propose chiral ligand designs (e.g., BINOL-derived phosphines) to test asymmetric induction .

- Experimental Design : Screen ligands/catalysts in model reactions and analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .

Methodological Guidelines

- Reproducibility : Document experimental protocols in line with journal standards (e.g., Beilstein Journal guidelines for compound characterization) .

- Ethical Data Reporting : Disclose conflicts (e.g., solvent toxicity) and ensure compliance with safety regulations in publications .

- Contradiction Management : Apply dialectical analysis to prioritize dominant variables in complex datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.